Luvadaxistat
Overview
Description
Luvadaxistat, also known as TAK-831, is a novel, highly potent, and selective inhibitor of D-amino acid oxidase. This compound has been developed to increase the levels of D-serine, a co-agonist of the N-methyl-D-aspartate receptor, in the brain, plasma, and cerebrospinal fluid. This compound is primarily being investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Friedrich ataxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luvadaxistat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for clinical trials and potential therapeutic use. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Luvadaxistat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the pyridazine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Luvadaxistat has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of D-amino acid oxidase and its effects on D-serine levels.
Biology: Investigated for its role in modulating neurotransmitter systems and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for cognitive impairments in schizophrenia and Friedrich ataxia.
Industry: Potential applications in the development of new treatments for neuropsychiatric disorders
Mechanism of Action
Luvadaxistat exerts its effects by inhibiting D-amino acid oxidase, an enzyme responsible for the oxidative deamination of D-serine. By inhibiting this enzyme, this compound increases the levels of D-serine, which acts as a co-agonist at the N-methyl-D-aspartate receptor. This enhances the activation of these receptors, leading to improved synaptic plasticity and cognitive function .
Comparison with Similar Compounds
Similar Compounds
D-cycloserine: Another compound that modulates N-methyl-D-aspartate receptor activity but through a different mechanism.
Sodium benzoate: An inhibitor of D-amino acid oxidase with similar therapeutic potential.
Iclepertin: A novel compound under investigation for cognitive impairments in schizophrenia.
Uniqueness of Luvadaxistat
This compound is unique due to its high potency and selectivity for D-amino acid oxidase. This specificity allows for targeted modulation of D-serine levels without affecting other pathways, making it a promising candidate for treating cognitive impairments in neuropsychiatric disorders .
Properties
CAS No. |
1425511-32-5 |
---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |
InChI Key |
QBQMUMMSYHUDFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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